beta-Estradiol 17-acetate

Description

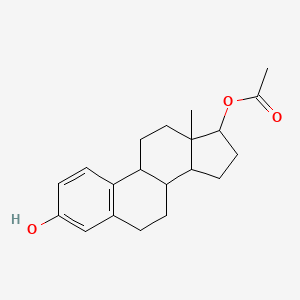

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOQNJVHDHYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

beta-Estradiol 17-acetate mechanism of action vs 17-beta-estradiol

Technical Guide: -Estradiol 17-Acetate vs. 17- -Estradiol

Mechanisms of Action, Pharmacokinetics, and Experimental Applications[1][2][3]

Executive Summary

This technical guide delineates the functional and mechanistic distinctions between 17-

The Core Distinction: E2 is a direct-acting ligand with high affinity for Estrogen Receptors (ER

Chemical & Structural Divergence[1]

The functional disparity between these two compounds is rooted in the molecular interactions at the receptor's Ligand Binding Domain (LBD).[2]

| Feature | 17- | |

| CAS Number | 50-28-2 | 1743-60-8 |

| Molecular Formula | ||

| Key Functional Group | 17 | 17 |

| Lipophilicity (LogP) | ~4.01 | ~4.6 (Estimated) |

| Primary Role | Direct Agonist | Prodrug / Depot Formulation |

| Solubility | Ethanol, DMSO, sparingly in water | Higher solubility in non-polar oils |

The 17-Position Criticality

In the wild-type Estrogen Receptor (ER), the 17

-

E2-17Ac Impact: The acetate group replaces the hydroxyl hydrogen and adds bulk. This eliminates the critical H-bond donor capability and introduces steric clashes within the LBD, drastically reducing intrinsic binding affinity until hydrolysis occurs.[2]

Mechanism of Action: The Bioactivation Pathway

While E2 directly translocates to the nucleus to bind ERs, E2-17Ac must undergo metabolic conversion.[1][2]

Step 1: Cellular Entry & Hydrolysis

E2-17Ac is highly lipophilic, facilitating rapid passive diffusion across plasma membranes.[1][2] Once intracellular (or in plasma), it encounters non-specific esterases (e.g., carboxylesterases).[1][2]

-

Reaction:

[1] -

Kinetics: The acetate ester (2 carbons) is hydrolyzed more rapidly than longer-chain esters like valerate (5 carbons) or cypionate (8 carbons), leading to a faster onset of action compared to those "deep depot" esters.[1]

Step 2: Receptor Activation

Once converted to E2, the mechanism converges with the standard estrogen signaling pathway:

-

Binding: E2 binds ER

or ER -

Dimerization: Receptors homodimerize or heterodimerize.[1][2]

-

Translocation: The complex moves to the nucleus.[2]

-

Transcription: Binding to Estrogen Response Elements (EREs) recruits co-activators, initiating gene transcription.[1][2]

Visualization: Comparative Signaling Pathways

Caption: Figure 1. Comparative activation pathways. E2-17Ac acts as a precursor, requiring enzymatic hydrolysis to generate the active ligand (E2) capable of high-affinity receptor binding.[1][2]

Pharmacokinetics (PK) & Binding Data[1][4]

The utility of E2-17Ac lies in its PK profile rather than unique pharmacodynamics.[2]

Relative Binding Affinity (RBA)

Data indicates that without hydrolysis, the acetate derivative has significantly reduced affinity.[1][2]

| Compound | RBA (ER | RBA (ER | Notes |

| 17- | 100% | 100% | Reference standard.[1] |

| Estradiol 17-Acetate | ~31–45% | ~24% | *Values are often inflated in assays due to partial hydrolysis during incubation.[1][2] Intrinsic affinity is <10%.[1][2] |

| Estradiol Valerate | 2–11% | <2% | Longer chain = lower immediate affinity.[1] |

Hydrolysis Kinetics

-

Plasma Half-life (Prodrug): E2-17Ac is rapidly hydrolyzed in plasma (minutes to hours depending on species).[1]

-

Depot Effect: When dissolved in oil (e.g., sesame, corn) and injected IM/SC, the lipophilic acetate ester slows the partitioning of the drug from the oil vehicle into the aqueous tissue fluid.[2]

Experimental Protocols

A. In Vitro: Handling & Solubility

Critical Warning: Do not use E2-17Ac in cell-free binding assays expecting immediate results unless you add esterases.[1][2] In cell culture, results will depend on the cell line's esterase expression levels.[2]

-

Solvent Choice:

-

Stock Preparation:

-

Cell Treatment:

B. In Vivo: Preparation of Oil Depot (Mouse/Rat)

This protocol creates a sustained-release formulation.[1]

Materials:

-

Vehicle: Sesame oil or Corn oil (sterile filtered).[1]

-

Co-solvent: Benzyl alcohol (optional, preservative/solubilizer).[1][2]

Protocol:

-

Weighing: Weigh the required amount of E2-17Ac (e.g., for a 10 mg/mL final concentration).

-

Dissolution:

-

Heating: Gently heat the mixture to 37–50°C with vortexing until the crystal structure completely dissolves. The solution must be clear.

-

Sterilization: Pass through a 0.22

m hydrophobic (PTFE) syringe filter.[1][2] -

Administration: Inject Subcutaneously (SC) or Intramuscularly (IM).[1]

Workflow Logic for Compound Selection

Caption: Figure 2.[1] Decision matrix for selecting between E2 and E2-17Ac based on experimental goals. E2-17Ac is rarely the correct choice for acute in vitro mechanistic studies.

References

-

Janze, S. et al. (2013).[1][2] "Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms." PLOS One.[1][2] Link

-

Kuhl, H. (2005).[1][2] "Pharmacology of estrogens and progestogens: influence of different routes of administration." Climacteric. Link

-

Cayman Chemical. (2023).[1][2] "17β-Estradiol Product Information & Solubility." Link

-

PubChem. (2024).[1][2] "Estradiol 17-acetate Compound Summary." National Library of Medicine.[2] Link

-

Selleck Chemicals. (2024).[1][2] "β-Estradiol 17-Acetate Datasheet and Solubility." Link

Biological Activity and Prodrug Mechanics of Estradiol 17-Acetate

This technical guide details the biological activity, pharmacokinetics, and experimental applications of Estradiol 17-Acetate (E2-17Ac) .[1]

Executive Summary

Estradiol 17-Acetate (E2-17Ac) is a synthetic ester prodrug of the endogenous hormone 17

Its biological utility is defined by its rapid hydrolysis kinetics .[1] In vivo, it functions as a transient prodrug, quickly liberating active estradiol via non-specific esterases.[1] This characteristic makes it a critical tool for studying esterase distribution (e.g., in skin or blood-brain barrier models) and for controlled-release systems where a "burst" or short-duration release is preferred over the depot effect of longer-chain esters.[1]

Critical Distinction: 17-Acetate vs. 3-Acetate

| Feature | Estradiol 17-Acetate (Subject of this Guide) | Estradiol 3-Acetate (Commercial) |

| Ester Position | C17 (Aliphatic hydroxyl) | C3 (Phenolic hydroxyl) |

| Primary Use | Research (Metabolism, Neuroprotection), Short-acting prodrug | Clinical (Vaginal Rings, Oral), HRT |

| Hydrolysis | Rapid (mediated by 17 | Very Rapid (Phenolic esters are chemically labile) |

| CAS Number | 1743-60-8 | 4245-41-4 |

Molecular Mechanism & Prodrug Rationale

Structural Pharmacology

The biological activity of E2-17Ac is strictly latent . The estrogen receptor (ER

-

Native State: Low affinity for ER

/ER -

Active State: Upon enzymatic cleavage of the acetate group, the molecule becomes 17

-estradiol, restoring full nanomolar affinity (

Hydrolysis Pathway

The conversion is catalyzed by carboxylesterases (EC 3.1.1.1) and arylesterases found ubiquitously in plasma, liver microsomes, and tissues like the skin and endometrium.

Figure 1: The bioactivation pathway of Estradiol 17-Acetate.[1] The ester group at C17 prevents receptor binding until removed by esterases.

In Vivo Pharmacokinetics (PK)

Absorption and Distribution

-

Route Dependency:

-

Skin Metabolism: Studies indicate that E2-17Ac is effectively metabolized to E2 during transport across the skin. The highest hydrolytic activity is often localized in the basal layer of the epidermis (80–120

m depth).

Metabolism and Excretion

Unlike long-chain esters (e.g., Cypionate) which partition into adipose tissue to form a "depot," the short-chain 17-acetate is hydrolyzed within minutes to hours depending on the matrix.[1]

-

Half-life (

): In human plasma, the in vitro half-life is approximately 1 minute .[1] In vivo, it is considered a "flash" prodrug—detectable levels of the intact ester vanish rapidly, leaving the active E2 curve. -

Metabolites: E2, Estrone (E1), and their conjugates (sulfates/glucuronides).[1]

Comparative Pharmacokinetic Data

| Parameter | Estradiol (E2) | Estradiol 17-Acetate | Estradiol Valerate |

| Lipophilicity (LogP) | 3.3 | ~4.0 | 5.6 |

| Hydrolysis Rate | N/A | Rapid (Minutes) | Moderate (Hours/Days) |

| Depot Effect | None | Minimal | Significant (Oil depot) |

| Bioavailability (Oral) | Low (<5%) | Improved (due to stability) | Improved |

Biological Activity & Pharmacodynamics[2][3][4]

Neuroprotection and Endothelial Vitality

Recent research highlights E2-17Ac's utility in in vitro models of the Blood-Brain Barrier (BBB).[1]

-

Mechanism: It enhances the vitality of human brain microvascular endothelial cells (hBMECs).[1]

-

Advantage: Its lipophilicity allows it to penetrate cell membranes efficiently before intracellular esterases convert it to active E2, which then upregulates mitochondrial function and glycolytic enzymes via ER

.

Uterotrophic Activity

In rodent models (rat uterine weight assay), E2-17Ac exhibits estrogenic potency equivalent to E2 on a molar basis, provided the animal has functional esterase activity.[1]

-

Observation: Administration results in uterine epithelial thickening and water imbibition.

-

Timeline: Effects are observed within 6–24 hours post-administration, tracking the release of free E2.

Experimental Protocols

Protocol A: In Vitro Hydrolysis Assay (Plasma Stability)

To determine the rate of conversion from E2-17Ac to E2.

Materials:

-

Pooled Rat/Human Plasma (heparinized).[1]

-

E2-17Ac stock (1 mg/mL in DMSO).[1]

-

Acetonitrile (ACN) with Internal Standard (e.g., Estradiol-d3).[1]

Workflow:

-

Pre-incubation: Warm 1 mL plasma to 37°C in a water bath.

-

Spike: Add E2-17Ac to a final concentration of 1

M (keep DMSO <0.1%). -

Sampling: Aliquot 100

L at -

Quench: Immediately transfer aliquot into 300

L ice-cold ACN (stops esterase activity). -

Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS monitoring transitions for E2-17Ac (314

fragment) and E2 (272

Protocol B: In Vivo Pharmacokinetics (Rat)

To measure systemic exposure of the active metabolite (E2).[1]

Figure 2: Workflow for assessing the in vivo pharmacokinetics of E2-17Ac. Note the critical inhibition step to prevent artificial hydrolysis during sample processing.

References

-

Woolfson, A. D., et al. (1999).[1] "Design of an intravaginal ring for the controlled delivery of estradiol acetate." Journal of Controlled Release, 61(1-2), 137-144.[1] (Discusses ester solubility and hydrolysis).

-

Hikima, T., et al. (2002).[1] "Comparison of skin distribution of hydrolytic activity for bioconversion of beta-estradiol 17-acetate between man and several animals in vitro." European Journal of Pharmaceutics and Biopharmaceutics, 54(2), 155-160.[1][2] Link

-

Selleck Chemicals. "this compound Datasheet." (Chemical properties and structure confirmation). Link

-

Garratt, M., et al. (2018).[1] "17-alpha estradiol: a lifespan-extending anti-inflammatory agent."[3] (Contrasts with 17-beta isomers).

-

Gulino, R., et al. (2022).[1] "this compound enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery." Neural Regeneration Research, 18(2).[1] Link

-

Lievertz, R. W. (1987).[1] "Pharmacology and pharmacokinetics of estrogens." American Journal of Obstetrics and Gynecology, 156(5), 1289-1293.[1] (General estrogen ester kinetics).

Sources

Technical Differentiation of Estradiol 17-Acetate and Estradiol 3-Acetate

[1][2]

Executive Summary

Estradiol 17-acetate (E2-17A) and estradiol 3-acetate (E2-3A) are regioisomeric mono-esters of the endogenous steroid 17

-

Estradiol 3-Acetate (E2-3A): A clinically utilized prodrug (e.g., Femtrace, Femring).[1] The esterification of the phenolic A-ring hydroxyl group renders it highly labile to plasma esterases (

seconds in serum), serving as a rapid-release delivery vehicle.[1] It exhibits superior solubility in silicone elastomers, making it critical for vaginal ring formulations.[1] -

Estradiol 17-Acetate (E2-17A): Primarily a research compound and metabolic intermediate.[1][2] Esterification occurs at the aliphatic D-ring secondary hydroxyl.[1] It is less chemically labile than the 3-isomer but retains significant affinity for the estrogen receptor (ER) compared to the 3-isomer, which is largely inactive until hydrolyzed.[1]

Structural Chemistry & Physicochemical Properties[1][4]

The core difference lies in the regiochemistry of the acetate group.

-

C3 Position (Phenolic): In E2-3A, the acetate is attached to the aromatic A-ring.[1] Phenolic esters are chemically less stable than aliphatic esters due to the better leaving group ability of the phenoxide ion upon hydrolysis.

-

C17 Position (Aliphatic): In E2-17A, the acetate is attached to the C17

secondary alcohol on the D-ring.[1] This bond is more robust, typical of secondary aliphatic esters.[1]

Data Summary Table

| Property | Estradiol 3-Acetate (E2-3A) | Estradiol 17-Acetate (E2-17A) |

| CAS Number | 4245-41-4 | 1743-60-8 |

| Molecular Weight | 314.42 g/mol | 314.42 g/mol |

| Melting Point | 136.5 – 137.5 °C | ~119 °C |

| Hydrolysis | ~28 seconds (Rapid) | Minutes (Short, but > E2-3A) |

| Receptor Affinity (RBA) | Very Low (<5%) | Moderate (31–45%)* |

| Solubility | High in silicone/polymers | Moderate in organic solvents |

| Clinical Status | Marketed (HRT) | Research / Non-marketed |

*Note: RBA for E2-17A is often confounded by partial hydrolysis in assay buffers.[1]

Pharmacology: Receptor Binding & Mechanism

The "A-Ring Anchor" Hypothesis

The estrogen receptor (ER) ligand-binding domain (LBD) relies heavily on hydrogen bonding with the C3-phenolic hydroxyl group and the C17-hydroxyl group .[1]

-

Estradiol 3-Acetate: The acetylation of the C3-OH blocks the critical hydrogen bond donor required for high-affinity anchoring in the ER pocket (specifically with Glu353 and Arg394 in ER

).[1] Consequently, E2-3A is pharmacologically inactive in vitro until it is hydrolyzed to E2.[1] It acts purely as a prodrug .[1] -

Estradiol 17-Acetate: The C17-OH acts as a hydrogen bond acceptor/donor (with His524 in ER

).[1] Acetylation here perturbs binding but does not abolish it as drastically as C3 modification.[1] E2-17A retains partial intrinsic activity, though it is also metabolized to E2 in vivo.[1]

Pathway Visualization

The following diagram illustrates the metabolic convergence of both isomers into the bioactive 17

Caption: Metabolic convergence of acetate esters. E2-3A hydrolyzes rapidly to E2, while E2-17A can bind directly or hydrolyze.[1]

Pharmacokinetics (PK) & Hydrolysis Kinetics

Hydrolysis Kinetics

The hydrolytic instability of E2-3A is a defining feature.[1] In human plasma, the hydrolysis is catalyzed by arylesterases (e.g., albumin esterase, butyrylcholinesterase).[1]

-

In Vitro (Human Serum):

seconds.[1][3] -

In Vitro (Whole Blood):

seconds (slower due to anticoagulant inhibition of esterases).[1][3] -

E2-17A: While also short-lived compared to valerate or cypionate esters, the aliphatic ester bond is more resistant to spontaneous and enzymatic cleavage than the phenolic ester.[1]

Clinical Application: The Solubility Factor

Why use E2-3A in vaginal rings (Femring)?

-

Silicone Solubility: E2-3A has significantly higher solubility in cured silicone elastomers compared to native estradiol.[1] This allows for a higher drug load and a zero-order release profile driven by diffusion.[1]

-

Rapid Activation: Once released from the silicone matrix into the aqueous vaginal fluid and subsequently the bloodstream, the "labile" acetate group falls off almost instantly, delivering bioidentical estradiol without the need for hepatic activation.

Experimental Protocols

A. Regioselective Enzymatic Synthesis

Synthesizing mono-esters chemically often results in mixtures.[1] Enzymatic synthesis offers high regioselectivity.[1]

Objective: Synthesize Estradiol 17-Acetate selectively.

Reagents: 17

Protocol:

-

Dissolution: Dissolve 100 mg of 17

-estradiol in 10 mL of anhydrous toluene. -

Acyl Donor: Add excess vinyl acetate (5 equivalents).[1]

-

Catalysis: Add 50 mg of immobilized Candida rugosa lipase.

-

Incubation: Shake at 40°C at 200 rpm.

-

Mechanism: CRL shows strong preference for the secondary alcohol at C17 over the phenolic C3 in hydrophobic solvents.

-

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). E2-17A will appear as a distinct spot.[1]

-

Termination: Filter off the enzyme to stop the reaction.

-

Purification: Evaporate solvent and purify via flash chromatography on silica gel.

B. Analytical Separation (HPLC)

Analyzing E2-3A requires care to prevent on-column hydrolysis.[1]

System: HPLC with UV detection (280 nm). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1] Mobile Phase: Acetonitrile : Water (50:50 v/v).[1][4] Note: Avoid high pH buffers which accelerate phenolic ester hydrolysis. Flow Rate: 1.0 mL/min. Temperature: 25°C (Do not heat the column). Expected Elution:

References

-

FDA Access Data. (2003).[1] Femtrace (Estradiol Acetate) Clinical Pharmacology Review. Retrieved from [Link]

-

Woolfson, A. D., et al. (1999).[1] Design of an intravaginal ring for the controlled delivery of 17beta-estradiol as its 3-acetate ester. Journal of Controlled Release. Retrieved from [Link]

-

PubChem. (n.d.).[1][5] Estradiol 3-Acetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Wikipedia. (n.d.).[1] Estradiol 17beta-acetate.[1][6][7][8][9] Retrieved from [Link]

-

Mellon, F. A., et al. (2005).[1] Regioselective enzymatic synthesis of estradiol 17-fatty acid esters. Arkivoc. Retrieved from [Link]

Sources

- 1. Estradiol 17-acetate 3-benzoate | C27H30O4 | CID 107615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estradiol Acetate | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. b-Estradiol 17-Acetate | CAS 1743-60-8 | LGC Standards [lgcstandards.com]

- 8. selleckchem.com [selleckchem.com]

- 9. targetmol.cn [targetmol.cn]

Technical Deep Dive: Estrogen Receptor Binding Affinity of Beta-Estradiol 17-Acetate

Executive Summary

Beta-Estradiol 17-acetate (E2-17Ac) represents a critical structural probe in estrogen receptor (ER) pharmacology. Unlike its parent compound, 17

This guide dissects the binding mechanics, provides validated affinity data, and outlines a self-verifying experimental protocol to distinguish between the activity of the intact ester and its hydrolyzed metabolite.

Molecular Mechanism & Structural Biology

The 17-Position Criticality

The high-affinity binding of 17

-

A-Ring Anchoring: The phenolic 3-OH group forms hydrogen bonds with Glu353 and Arg394 (in ER

). -

D-Ring Anchoring: The 17

-OH group forms a critical hydrogen bond with His524 (in ER

Impact of 17-Acetylation

Acetylation at the 17

-

Loss of H-Bonding: The esterification caps the hydroxyl group, eliminating the direct hydrogen bond donor/acceptor interaction with Histidine 524.

-

Steric Clash: The acetate group adds bulk (

) to a restricted region of the hydrophobic pocket.

Despite these factors, E2-17Ac retains measurable affinity. This suggests the LBD possesses sufficient plasticity to accommodate the acetate moiety, likely through the displacement of water molecules or minor helix 12 realignment, though the energetic penalty results in a lower association constant (

Binding Affinity Profile

The following data aggregates relative binding affinities (RBA) and calculated inhibition constants (

Table 1: Binding Affinity of E2-17Ac vs. E2

| Ligand | Receptor Subtype | Relative Binding Affinity (RBA)* | Calculated | Binding Character |

| 17 | ER | 100% | 0.13 | High-Affinity Agonist |

| ER | 100% | 0.15 | High-Affinity Agonist | |

| Estradiol 17-Acetate | ER | 31 – 45% | 0.29 – 0.42 | Moderate Affinity |

| ER | 24% | ~0.60 | Moderate Affinity |

-

RBA is normalized to E2 = 100%.[1] Sources: [1], [2].[2][3][4][5][6][7][8][9][10][11]

-

Calculated

assumes a standard E2

The Hydrolysis Confound

Critical Note: The values above often represent a composite of the intact ester and hydrolyzed E2 generated during the assay incubation.

-

Hydrolysis Half-Life: The 17-acetate is significantly more stable than the 3-acetate isomer. While E2-3-acetate hydrolyzes in <1 minute in plasma, E2-17-acetate has a hydrolysis half-life of ~4 hours [3].[8]

-

Implication: In short-duration assays (<2 hours) performed at 4°C, the measured affinity more accurately reflects the intact ester. In long-duration equilibrium assays at 37°C, the result is skewed by the generation of free E2.

Metabolic Activation Pathway

Understanding the conversion of E2-17Ac is essential for interpreting in vivo versus in vitro data.

Figure 1: Dual-pathway activation. E2-17Ac can bind ER directly (dashed blue line) but is primarily converted to the more potent E2 via intracellular esterases.

Experimental Protocol: Esterase-Controlled Binding Assay

To determine the true binding affinity of E2-17Ac without interference from its metabolite, you must suppress esterase activity.

Reagents & Equipment

-

Receptor Source: Recombinant Human ER

LBD (avoid uterine cytosol to minimize esterase contamination). -

Radioligand:

-17 -

Competitor: Unlabeled E2-17Ac (purity >99%).

-

Esterase Inhibitor Cocktail: 100

M PMSF (Phenylmethylsulfonyl fluoride) + 50

Step-by-Step Methodology

Step 1: Lysate Preparation (Temperature Control)

-

Thaw recombinant ER proteins on ice.

-

Critical Control: Maintain all buffers at 4°C . Esterase activity is significantly reduced at this temperature.

Step 2: Inhibitor Pre-Incubation

-

Incubate the receptor preparation with the Esterase Inhibitor Cocktail for 30 minutes at 4°C before adding any ligand.

-

Why? This irreversibly inactivates serine esterases present in the prep.

Step 3: Competitive Binding Setup

-

Prepare a 12-point dilution series of E2-17Ac (10 pM to 10

M). -

Add

-E2 (fixed concentration, e.g., 1 nM) to all wells. -

Add the pre-treated receptor mix.

Step 4: Equilibrium Incubation

-

Incubate for 18 hours at 4°C .

-

Note: While 37°C allows faster equilibrium, it accelerates hydrolysis. 4°C is mandatory for ester stability.

Step 5: Separation & Counting

-

Separate bound vs. free ligand using Hydroxylapatite or Dextran-Coated Charcoal (DCC).

-

Quantify via Liquid Scintillation Counting (LSC).

Step 6: Data Analysis

-

Plot % Specific Binding vs. Log[Competitor].

-

Fit to a one-site competition model.

-

Validation Check: If the Hill slope is significantly < 1.0, suspect partial hydrolysis or negative cooperativity.

Logic Workflow: Assay Validation

Figure 2: Experimental decision tree. Path B is required to isolate the specific pharmacodynamics of the ester.

References

-

Estradiol 17β-acetate - Relative Binding Affinity Data. Wikipedia / IUPHAR Database.

-

Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS ONE, 2013.

-

The clearance and metabolism of estradiol and estradiol-17-esters in the rat. Endocrinology, 1980.

-

Fatty Acyl Esterification and Deesterification of 17β-estradiol in Human Breast Subcutaneous Adipose Tissue. J Clin Endocrinol Metab, 2012.

Sources

- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Fatty acyl esterification and deesterification of 17β-estradiol in human breast subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol [mdpi.com]

role of beta-Estradiol 17-acetate in endothelial cell viability

Technical Guide: Optimizing Endothelial Viability with -Estradiol 17-Acetate (E2-17A)

Executive Summary

This technical guide delineates the critical role of

While 17

This guide moves beyond generic cell culture advice, providing a mechanistic rationale and a precision protocol for using E2-17A to prevent senescence and apoptosis in microvascular models.

Mechanistic Pharmacodynamics

To utilize E2-17A effectively, one must understand that it functions primarily as a stable precursor . Its efficacy stems from its conversion to 17

The Prodrug Advantage

In aqueous culture media, standard 17

-

Lipophilicity: Enhances membrane permeability.

-

Intracellular Trapping: Once enters the cell, intracellular esterases hydrolyze the acetate group, releasing active 17

-estradiol (E2) directly into the cytoplasm. -

Sustained Activation: Creates a "reservoir" effect, preventing the rapid "peak-and-trough" signaling often seen with direct E2 supplementation.

Signaling Cascades

Once hydrolyzed to E2, the molecule drives viability via two distinct temporal pathways:

-

Rapid Non-Genomic Signaling (Minutes): E2 binds to membrane-associated Estrogen Receptors (mER), activating the PI3K/Akt pathway. This leads to the phosphorylation of eNOS (endothelial Nitric Oxide Synthase), releasing Nitric Oxide (NO). NO is a potent vasodilator and, critically, an anti-apoptotic factor that inhibits caspase activation.

-

Genomic Signaling (Hours/Days): Ligand-bound ERs translocate to the nucleus, binding to Estrogen Response Elements (EREs). This upregulates survival genes (e.g., Bcl-2, VEGF) and downregulates senescence markers (e.g., p53, p21).

Visualization: The E2-17A Activation Pathway

The following diagram illustrates the conversion and dual-pathway activation essential for endothelial survival.

Figure 1: Intracellular hydrolysis of E2-17A and subsequent divergence into rapid survival signaling (NO production) and long-term proliferation (Gene Expression).

Critical Application: Human Brain Microvascular Endothelial Cells (hBMECs)[1][2]

Recent authoritative research has identified a gender-specific and tissue-specific requirement for E2-17A. This is not merely an additive; for specific subsets of cells, it is a binary switch between life and death.

The "Female White Matter" Anomaly

While Gray Matter (GM) derived ECs are generally robust, White Matter (WM) ECs from female donors exhibit a unique vulnerability.[1] They fail to adhere or proliferate without estrogenic support.[1]

| Donor Source | Tissue Type | E2-17A Requirement | Outcome without E2-17A | Outcome with 10 nM E2-17A |

| Male | Gray Matter | Optional (Beneficial) | Viable, slow growth | Enhanced post-thaw recovery |

| Male | White Matter | Moderate | Reduced density | Improved density |

| Female | White Matter | CRITICAL | Complete cell loss / Non-adherence | Full viability & Confluence |

Key Insight: E2-17A at 10 nM is the threshold concentration required to rescue Female WM-hBMECs.[1][2] Withdrawal of the compound leads to irreversible senescence and detachment within days.

Technical Protocol: E2-17A Supplementation System

This protocol is designed to ensure stability and bioactivity.

Reagent Preparation

Objective: Create a stable stock solution that minimizes precipitation and maximizes shelf-life.

-

Source Material:

-Estradiol 17-acetate (CAS: 1743-60-8), -

Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

-

Stock Concentration (10 mM):

-

Dissolve 2.72 mg of E2-17A in 1.0 mL of DMSO.

-

Note: Avoid aqueous buffers for the stock; the ester is prone to hydrolysis in water over time.

-

-

Storage: Aliquot into light-protected (amber) glass vials. Store at -20°C. Stable for 12 months.

-

Working Solution (10 nM):

-

Dilute the stock 1:1,000,000 in culture medium.

-

Stepwise Dilution: Perform a serial dilution (e.g., 1:1000 in DMSO, then 1:1000 in media) to ensure accurate pipetting of the final volume.

-

Final DMSO concentration must be

to avoid solvent toxicity.[3]

-

Culture Rescue Workflow

Objective: Rescue cryopreserved hBMECs or establish fresh cultures from female resections.

-

Thawing: Thaw cells rapidly at 37°C.

-

Seeding: Resuspend in EGM-2 or similar endothelial basal medium supplemented with 10 nM E2-17A immediately.

-

Adhesion Check (Day 1-3): Monitor for "swirling patterns" (whorls).

-

Validation: Healthy ECs in the presence of E2-17A will form tight, contact-inhibited monolayers.

-

Failure Mode: Scattered, rounded cells indicate insufficient esterase activity or lack of E2-17A.

-

-

Maintenance: Refresh media with fresh E2-17A every 48 hours. Do not starve female WM cells of E2-17A; recovery after starvation is often impossible.

Visualization: Decision Logic for E2-17A Use

Use this flowchart to determine when to introduce E2-17A into your endothelial workflow.

Figure 2: Decision matrix for E2-17A supplementation based on donor demographics and tissue origin.

Validation and Quality Control

To ensure the E2-17A is biologically active and the endothelial phenotype is maintained, perform the following validation assays:

-

CD31 (PECAM-1) Immunofluorescence:

-

Cells treated with E2-17A should show continuous, sharp membrane staining for CD31.

-

Note: E2-17A treatment does not induce tumoral markers (like CD62E/E-Selectin) in the absence of inflammatory stimuli, ensuring the cells remain quiescent and normal [1].

-

-

Senescence-Associated

-Galactosidase (SA--

Perform staining at Passage 4-6.

-

Success Criteria: <5% positive (blue) cells. E2-17A actively suppresses p53/p21-mediated senescence [2].

-

-

Tube Formation Assay:

-

Plate cells on Matrigel.

-

E2-17A treated cells should form robust capillary-like networks within 6-12 hours, driven by upregulated VEGF signaling [3].

-

References

-

Bighin

-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery."[1] Neural Regeneration Research.- Core reference establishing the specific requirement of E2-17A for female white m

-

Lin, Y., et al. (2018). "17

-estradiol inhibits human umbilical vascular endothelial cell senescence by regulating autophagy via p53." Cytokine.- Mechanistic grounding for the anti-senescence properties of the hydrolyzed estradiol.

-

Caulin-Glaser, T., et al. (1997). "17

-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization."[4] Circulation Research.- Foundational text on the rapid, non-genomic NO release triggered by estradiol.

-

STEMCELL Technologies. "17 beta-Estradiol Product Information & Stability."

- Technical data on solubility and stability of estradiol compounds in culture.

Sources

- 1. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stemcell.com [stemcell.com]

- 4. 17 beta-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Dissolution of β-Estradiol 17-Acetate in DMSO and Ethanol for Research Applications

Introduction: The Criticality of Solvent Selection

β-Estradiol 17-acetate (CAS 1743-60-8) is a synthetic ester of the endogenous estrogen, 17β-estradiol. The addition of the 17-acetate group enhances its lipophilicity and can alter its pharmacokinetic profile. As a key tool in endocrinology, cancer research, and drug development, the reliable and reproducible preparation of β-Estradiol 17-acetate solutions is fundamental to experimental success. Improper dissolution can lead to inaccurate concentration assessments, compound precipitation, and ultimately, invalid experimental outcomes.

This guide provides a detailed analysis of dimethyl sulfoxide (DMSO) and ethanol as solvents for β-Estradiol 17-acetate. It offers field-proven protocols and explains the underlying chemical principles to empower researchers to make informed decisions tailored to their specific experimental needs.

Physicochemical Profile of β-Estradiol 17-Acetate

A clear understanding of the compound's properties is essential for proper handling and solution preparation.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₆O₃ | [1] |

| Molecular Weight | 314.42 g/mol | [1] |

| Appearance | Powder / Crystalline Solid | [1] |

| Storage (Solid) | Room Temperature or as specified by supplier | [1] |

Solubility Characteristics and Protocols

While specific quantitative solubility data for β-Estradiol 17-acetate is not widely published, information from chemical suppliers and data on the parent compound, 17β-estradiol, provide a strong basis for effective dissolution.

Dissolution in Dimethyl Sulfoxide (DMSO)

Causality & Rationale: DMSO is a polar aprotic solvent with a strong dipole moment, making it an excellent solvent for a wide range of organic molecules, including steroids. Its ability to disrupt crystal lattice forces without forming strong hydrogen bonds with the solute allows for high concentrations of compounds like β-Estradiol 17-acetate to be achieved. However, it is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly decrease the solubility of hydrophobic compounds.[2]

Quantitative Data (Reference): For the parent compound, 17β-estradiol (MW: 272.4 g/mol ), the solubility in DMSO is high.

Given the structural similarity, β-Estradiol 17-acetate is expected to have comparable or slightly lower molar solubility in DMSO.

Protocol 3.1: Preparation of a 50 mM Stock Solution in Anhydrous DMSO

Materials:

-

β-Estradiol 17-acetate (MW: 314.42 g/mol )

-

Anhydrous DMSO (Biotechnology or cell culture grade)

-

Sterile, amber glass vial or polypropylene tube

-

Calibrated analytical balance

-

Precision pipettes

Procedure:

-

Pre-Weighing Preparation: Allow the vial of β-Estradiol 17-acetate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

-

Weighing: Tare the sterile vial on the analytical balance. Carefully weigh 15.72 mg of β-Estradiol 17-acetate directly into the vial.

-

Calculation: 0.050 mol/L * 314.42 g/mol * 0.001 L = 0.01572 g = 15.72 mg

-

-

Solvent Addition: Using a precision pipette, add 1.0 mL of anhydrous DMSO to the vial.

-

Dissolution: Cap the vial tightly and vortex at medium speed for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

-

Verification: Visually inspect the solution against a light source to ensure that no solid particulates remain. The solution should be clear.

-

Storage: Store the stock solution at -80°C for long-term stability (up to 1 year) or at -20°C for shorter durations (up to 1 month).[2] Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

Dissolution in Ethanol (EtOH)

Causality & Rationale: Ethanol is a polar protic solvent capable of forming hydrogen bonds. Its amphiphilic nature, with both a polar hydroxyl group and a nonpolar ethyl group, allows it to dissolve steroids like β-Estradiol 17-acetate. While generally a very effective solvent for this class of compounds, the maximum achievable concentration is typically lower than in DMSO.[3][4] Ethanol is often preferred for in vivo studies or cell culture applications where DMSO toxicity is a concern.

Quantitative Data (Reference): For the parent compound, 17β-estradiol, the solubility in absolute ethanol is significantly lower than in DMSO.

Data from some suppliers suggests β-Estradiol 17-acetate may have a higher solubility in ethanol, though specific values are not consistently reported.[5] Researchers should perform pilot tests to determine the maximum practical concentration for their specific lot of material.

Protocol 3.2: Preparation of a 10 mM Stock Solution in Absolute Ethanol

Materials:

-

β-Estradiol 17-acetate (MW: 314.42 g/mol )

-

Absolute Ethanol (200 proof, ≥99.5%)

-

Sterile, amber glass vial

-

Calibrated analytical balance

-

Precision pipettes

Procedure:

-

Pre-Weighing Preparation: Allow the vial of β-Estradiol 17-acetate to equilibrate to room temperature before opening.

-

Weighing: Tare the sterile glass vial. Carefully weigh 3.14 mg of β-Estradiol 17-acetate into the vial.

-

Calculation: 0.010 mol/L * 314.42 g/mol * 0.001 L = 0.00314 g = 3.14 mg

-

-

Solvent Addition: Add 1.0 mL of absolute ethanol to the vial.

-

Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (to ~37°C) may be required to achieve complete dissolution. Ensure the cap is secure to prevent evaporation.

-

Verification: Visually confirm that the solution is clear and free of any particulate matter.

-

Storage: Store the stock solution in tightly sealed amber vials at -20°C.[6][7] Due to ethanol's volatility, ensure the container is appropriate to prevent evaporation and concentration changes over time. Aliquoting is recommended.

Comparative Analysis: DMSO vs. Ethanol

The choice of solvent is dictated by the experimental design. This table provides a comparative summary to guide selection.

| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |

| Max Concentration | Very High (e.g., ≥50 mM). Allows for highly concentrated stocks, minimizing final solvent volume in assays. | Moderate to High (e.g., ~10 mM). Lower than DMSO, requiring larger volumes of stock for the same final concentration. |

| Cell Culture Toxicity | Can be toxic to cells, typically kept at <0.1% v/v in final culture medium. Can also act as a differentiation inducer in some cell lines.[3] | Generally less toxic than DMSO, but still recommended to be kept at <0.1% v/v in the final medium to avoid solvent effects.[7] |

| Aqueous Compatibility | Excellent. DMSO is miscible with water in all proportions, but the dissolved compound may precipitate upon high dilution (a "crash out"). | Good. Ethanol is fully miscible with water, but hydrophobic compounds can still precipitate if the final ethanol concentration is too low. |

| Storage & Stability | Stock solutions are stable at -80°C.[2] DMSO is hygroscopic; use of anhydrous grade and proper storage is critical. | Stock solutions are stable at -20°C.[6] Ethanol is volatile; use tightly sealed vials to prevent evaporation and concentration changes. |

| Best Use Case | In vitro screening, high-throughput assays where high stock concentrations are needed to minimize solvent volume. | In vivo studies, cell culture experiments with sensitive cell lines, or when DMSO is known to interfere with the assay. |

Workflow for Preparation of Working Solutions

The most common point of failure is the dilution of the organic stock solution into aqueous buffers or cell culture media. The following workflow is designed to minimize precipitation.

Caption: Workflow for preparing β-Estradiol 17-acetate solutions.

Protocol 5.1: Serial Dilution into Aqueous Media

-

Prepare Destination Tube: Add the required volume of the final aqueous buffer or cell culture medium to a sterile tube.

-

Initiate Mixing: Place the tube on a vortex mixer at a medium speed. The goal is to create rapid dispersion of the stock solution upon addition.

-

Add Stock Solution: While the aqueous solution is actively mixing, add the small volume of the concentrated organic stock solution. It is crucial to add the organic stock to the aqueous buffer, not the other way around. This ensures immediate and rapid dilution, minimizing localized high concentrations that lead to precipitation.

-

Final Mix and Use: Continue vortexing for another 10-15 seconds. Visually inspect for clarity. Use this final working solution immediately, as hydrophobic compounds have limited stability in aqueous environments.[4]

Troubleshooting Guide

| Problem | Probable Cause | Recommended Solution |

| Solid will not dissolve in initial solvent. | 1. Concentration is above the solubility limit.2. Solvent quality is poor (e.g., wet DMSO).3. Insufficient energy applied. | 1. Add more solvent to decrease the concentration.2. Use fresh, anhydrous DMSO or absolute ethanol.3. Gently warm the solution (37°C) or sonicate in a water bath for 5-10 minutes. |

| Solution precipitates upon dilution into aqueous buffer. | 1. "Crashing out" due to poor aqueous solubility.2. Final concentration of the organic solvent is too low to maintain solubility. | 1. Re-prepare by adding the stock solution to the aqueous buffer while vigorously vortexing.2. Investigate the use of a surfactant (e.g., Tween-80) or co-solvent if compatible with the experimental system. |

| Crystals form in stock solution during storage. | 1. Fluctuation in storage temperature.2. Evaporation of solvent (especially ethanol).3. Moisture contamination. | 1. Ensure stable -20°C or -80°C storage. Thaw completely and vortex thoroughly before use to re-dissolve crystals.2. Use high-quality vials with tight seals (e.g., screw-caps with O-rings).3. Ensure aliquots are tightly sealed; use fresh anhydrous DMSO for preparation. |

References

-

Med Handbook. (n.d.). Preparation of ß-Estradiol (1x10-2M) stock solution. Retrieved from [Link]

-

ResearchGate. (2018). Discussion on sterilization of 17-beta estradiol. Retrieved from [Link]

Sources

- 1. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]

- 6. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of a 10 nM beta-Estradiol 17-Acetate Working Solution

These application notes provide a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on the accurate preparation of a 10 nM beta-Estradiol 17-acetate working solution for use in in vitro studies. The protocols herein are designed to ensure reproducibility, minimize experimental variability, and maintain the scientific integrity of your research.

Foundational Principles and Strategic Considerations

This compound is an esterified and more hydrophobic derivative of the primary female sex hormone, 17β-estradiol. Its effective use in cell-based assays is critically dependent on the precise and accurate preparation of a homogenous, bioavailable working solution. Due to its poor aqueous solubility, a multi-step process involving a high-concentration stock solution in an organic solvent is required.

The Causality Behind Key Experimental Choices:

-

Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to its high solubilizing capacity for hydrophobic compounds like this compound. This ensures the complete dissolution of the powdered compound, which is the first critical step in achieving an accurate starting concentration. While ethanol is a viable alternative, DMSO's superior solvating power for this specific molecule makes it the preferred choice.

-

High-Concentration Primary Stock: Preparing a highly concentrated primary stock solution (e.g., 10 mM) serves two primary purposes. Firstly, it minimizes the volume of organic solvent introduced into the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects[1][2][3][4]. Secondly, it allows for a robust serial dilution series, which is essential for minimizing pipetting errors and achieving a highly accurate final nanomolar concentration.

-

Serial Dilution Strategy: A step-wise dilution process is employed over a single, large dilution to enhance accuracy. Pipetting very small volumes (i.e., less than 2 µL) is prone to significant error. A serial dilution protocol ensures that all volume transfers are within the accurate range of standard laboratory micropipettes.

-

Storage Conditions: this compound, particularly in solution, is susceptible to degradation over time. Stock solutions are best stored at -80°C for long-term stability, which can be up to one year. For shorter periods, -20°C is acceptable for about a month[5]. Aliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce water condensation, potentially leading to precipitation of the compound.

Essential Materials and Reagents

-

This compound (powder form, ≥98% purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

-

Sterile, conical tubes (15 mL and 50 mL)

-

Calibrated P10, P200, and P1000 micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Analytical balance (sensitivity to at least 0.1 mg)

-

Cell culture medium appropriate for your experiments

-

Optional: UV-Vis Spectrophotometer and quartz cuvettes

Protocol Part I: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution of this compound in DMSO.

Chemical Data Summary:

| Parameter | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Weight | 314.42 g/mol | [5] |

| CAS Number | 1743-60-8 | [5] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO and Ethanol | [6] |

Calculation for 1 mL of 10 mM Primary Stock Solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = (0.010 mol/L) x (0.001 L) x (314.42 g/mol ) x (1000 mg/g) = 3.14 mg

Step-by-Step Procedure:

-

Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out 3.14 mg of this compound powder.

-

Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Labeling: Clearly label the tube as "10 mM this compound in DMSO" with the preparation date.

-

Aliquoting and Storage: Aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[5].

Workflow for Primary Stock Preparation:

Caption: Serial dilution workflow from primary stock to final working solution.

Quality Control and Validation: A Self-Validating System

Ensuring the accuracy of your stock solution concentration is paramount for reproducible results. While gravimetric preparation with a calibrated balance is generally reliable, an optional spectrophotometric analysis can provide an additional layer of validation.

Optional Protocol: UV-Vis Spectrophotometric Quantification

Estradiol and its derivatives exhibit a characteristic absorbance maximum in the UV range. While the exact λmax for this compound may vary slightly depending on the solvent, published data for similar compounds can be used as a guide. For instance, 17β-estradiol has a λmax around 281 nm.[7]

-

Prepare a Dilution for Measurement: Dilute your 10 mM primary stock solution in a suitable solvent (e.g., methanol or ethanol) to a concentration within the linear range of the spectrophotometer (typically in the µg/mL range).

-

Measure Absorbance: Use the same solvent as a blank and measure the absorbance of your diluted sample at the λmax.

-

Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity (a known constant for the compound in that solvent), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

This measurement can confirm that the concentration of your primary stock solution is within an acceptable range of the calculated value. Any significant deviation may indicate a weighing error or degradation of the compound.

References

-

Altervista. (2024). Media, reagents, and solution preparation. Cellculture2. Retrieved from [Link]

- Yilmaz, B., & Kadioglu, Y. (2010). Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 44-47.

- de Oliveira, M. A. L., & de Andrade, C. K. (2014). UV derivative spectrophotometric method for determination of estradiol valerate in tablets. Brazilian Journal of Pharmaceutical Sciences, 50(3), 595-602.

- Lee, J., et al. (2021).

-

LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

-

Lee, J., et al. (2021). In Vitro Percutaneous Absorption of Permeation-Enhancing Estrogen Formulations. ResearchGate. Retrieved from [Link]

-

de Oliveira, M. A. L., & de Andrade, C. K. (2014). UV derivative spectrophotometric method for determination of estradiol valerate in tablets. SciELO. Retrieved from [Link]

- Llop, J., et al. (2021). Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. Molecules, 26(6), 1589.

- Ertürk, S., et al. (2015). Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. Journal of Analytical Methods in Chemistry, 2015, 824959.

- da-Silva, E. R., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 10(1), 21959.

-

ABS Bio. (2023). Essential Quality Control Considerations for Cell Culture. Retrieved from [Link]

- Mohammadi, M., et al. (2023). Effect of estradiol on in vitro maturation of immature oocytes in cyclophosphamide-induced premature ovarian failure in NMRI mice: An experimental study. International Journal of Reproductive BioMedicine, 21(1), 59-68.

-

Centers for Disease Control and Prevention. (n.d.). Chapter 11: Quality Control of Media and Reagents. Retrieved from [Link]

-

ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Retrieved from [Link]

- da Silva, A. F., et al. (2021). Development and Validation of a Spectrophotometric Method in the UV-Vis Region to Evaluate the Interactions of Estrogens with Humic Substances in an Aqueous Environment. Orbital: The Electronic Journal of Chemistry, 13(2), 143-151.

- Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3846-3853.

-

Update Publishing House. (n.d.). CHROMATOGRAPHIC AND SPECTROPHOTOMETRIC EVALUATION OF PROGESTERONE AND ESTROGEN. Retrieved from [Link]

-

Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 5. selleckchem.com [selleckchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Enhancing Human Brain Microvascular Endothelial Cell (hBMEC) Culture with beta-Estradiol 17-acetate

Introduction

Human Brain Microvascular Endothelial Cells (hBMECs) are the fundamental component of the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system.[1] In vitro models of the BBB using hBMECs are invaluable tools for studying neurological diseases, drug transport, and cerebrovascular physiology.[1] However, primary hBMECs can be challenging to culture due to their limited proliferation and viability ex vivo.[2][3] This application note provides a detailed protocol for the use of beta-Estradiol 17-acetate, a potent estrogen, to enhance the culture and maintenance of hBMECs.

17β-estradiol (E2), the principal female sex hormone, and its derivatives play crucial roles beyond reproduction, exhibiting significant effects on the cardiovascular and central nervous systems.[4][5][6] In the context of vascular health, estrogens are known to have protective effects on microvessels.[2][3][7] Specifically for hBMECs, the addition of this compound has been shown to be a critical factor in promoting adhesion, proliferation, and overall viability, particularly for cells derived from female donors and for cells recovering from cryopreservation.[2][3][7] This protocol outlines the preparation and application of this compound in hBMEC culture to improve experimental success and reproducibility.

Materials and Reagents

| Reagent | Supplier | Catalog # |

| Human Brain Microvascular Endothelial Cells (hBMECs) | ScienCell | 1000 |

| Endothelial Cell Medium (ECM) | ScienCell | 1001 |

| Fetal Bovine Serum (FBS), Charcoal-Stripped | - | - |

| Penicillin/Streptomycin Solution | - | - |

| This compound | - | - |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | - | - |

| Fibronectin | Sigma-Aldrich | F1141 |

| Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free | - | - |

| Trypsin/EDTA Solution | - | - |

| Trypan Blue Stain | - | - |

Core Protocol: hBMEC Culture with this compound Supplementation

This protocol is designed to provide a comprehensive workflow for the culture of hBMECs with the inclusion of this compound to enhance cell health and proliferation.

I. Preparation of Reagents and Media

1. This compound Stock Solution (10 µM):

- This compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents like DMSO and ethanol.[8]

- To prepare a 10 mM stock solution in DMSO, dissolve 10 mg of this compound in 3.67 mL of DMSO.[9]

- For a working stock of 10 µM, further dilute the 10 mM stock solution in DMSO.

- Store the stock solution in small aliquots at -20°C, protected from light, for up to 12 months.[9] Avoid repeated freeze-thaw cycles.

2. Complete Endothelial Cell Medium (ECM) with this compound:

- The recommended medium for hBMECs is a specialized Endothelial Cell Medium.[10][11]

- For experiments investigating the effects of estrogens, it is crucial to use charcoal-stripped FBS to remove endogenous steroid hormones.[12]

- To prepare the complete medium, supplement the base ECM with the manufacturer's recommended concentrations of FBS (charcoal-stripped), endothelial cell growth supplement, and penicillin/streptomycin.

- For enhanced hBMEC viability and proliferation, supplement the complete ECM with 10 nM this compound .[2][3][7] This is achieved by adding 1 µL of the 10 µM stock solution to every 1 mL of complete ECM.

- Prepare the supplemented medium fresh before use. While estradiol is stable in solution, it is best practice to add it to the medium immediately before application to the cells.[12]

3. Fibronectin-Coated Cultureware:

- hBMECs require an extracellular matrix for proper attachment and growth.[13][14]

- Coat culture flasks, plates, or inserts with fibronectin at a concentration of 2 µg/cm².[13]

- Dilute the fibronectin stock solution in sterile PBS to the desired concentration.

- Add the fibronectin solution to the culture vessel, ensuring the entire surface is covered.

- Incubate for at least 1 hour at 37°C.

- Aspirate the fibronectin solution and allow the vessel to air dry before use. Coated vessels can be stored at 4°C for up to one week.[15]

II. Thawing and Seeding of hBMECs

The following workflow illustrates the key steps for initiating hBMEC cultures from cryopreserved vials.

Caption: Workflow for thawing and seeding hBMECs.

-

Rapidly thaw the cryopreserved vial of hBMECs in a 37°C water bath.[13]

-

Once thawed, transfer the cell suspension to a sterile conical tube containing pre-warmed complete ECM with 10 nM this compound.

-

Centrifuge the cells at 200 x g for 5 minutes to pellet them and remove residual cryoprotectant.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh complete ECM with 10 nM this compound.

-

Perform a cell count using a hemocytometer and Trypan blue to assess viability.

-

Seed the cells onto a fibronectin-coated T75 flask at a density of 5,000 - 7,500 cells/cm².[13]

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

III. Cell Maintenance and Passaging

-

Change the medium the day after seeding to remove any non-adherent cells.[14]

-

Monitor cell growth under a microscope. hBMECs should exhibit a cobblestone morphology at confluence.

-

When the cells reach 80-90% confluency, they are ready for passaging.[13][14]

-

To passage, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add pre-warmed Trypsin/EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the trypsin with complete ECM and collect the cell suspension.

-

Centrifuge the cells, resuspend the pellet in fresh medium, and seed into new fibronectin-coated flasks at a recommended split ratio of 1:2 to 1:4.

Scientific Rationale and Expected Outcomes

The addition of 10 nM this compound to the culture medium provides a significant advantage for hBMEC culture.[2][3][7] This is particularly evident in the enhanced adhesion and proliferation of the cells, which is crucial for establishing a healthy and confluent monolayer.[7] Studies have shown that this supplementation is especially critical for the successful culture of hBMECs derived from female donors and for the recovery of cells after cryopreservation, a process that can induce significant cellular stress.[2][3][7] The pro-survival and proliferative effects of estradiol on endothelial cells are mediated through the activation of estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.[16][17]

Downstream Applications and Assays

hBMECs cultured with this compound can be used in a variety of downstream applications, including:

-

Blood-Brain Barrier Modeling: Assess the permeability of the hBMEC monolayer to various compounds using Transwell assays.[18]

-

Drug Transport Studies: Investigate the mechanisms of drug influx and efflux across the BBB.

-

Neuroinflammation Models: Co-culture hBMECs with other neural cell types to study inflammatory responses.

-

Gene and Protein Expression Analysis: Evaluate the impact of different treatments on hBMEC biology using techniques like qPCR, Western blotting, and immunofluorescence.

For immunofluorescence analysis, hBMECs can be characterized by their expression of endothelial markers such as von Willebrand Factor (vWF) and CD31 (PECAM-1).[10][11] The integrity of the endothelial barrier can be assessed by staining for tight junction proteins like ZO-1 and occludin, and adherens junction proteins such as VE-cadherin and β-catenin.[15][19]

Signaling Pathway of beta-Estradiol in Endothelial Cells

The beneficial effects of estradiol on endothelial cells are mediated through a complex network of signaling pathways. Upon binding to its receptors (ERα, ERβ, and GPR30), estradiol can initiate both long-term genomic and rapid non-genomic responses.[16] These pathways converge to promote cell survival, proliferation, migration, and the production of vasodilatory molecules like nitric oxide (NO).[16][17][20]

Caption: Simplified signaling pathway of beta-estradiol in endothelial cells.

Conclusion

The inclusion of 10 nM this compound in the culture medium is a simple and effective method to significantly improve the viability, adhesion, and proliferation of hBMECs. This protocol provides a robust foundation for researchers and drug development professionals to establish and maintain healthy hBMEC cultures for a wide range of in vitro studies of the blood-brain barrier.

References

-

Pavan, B., et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. Neural Regeneration Research, 17(12), 2753-2761. [Link]

-

Pavan, B., et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. PubMed, 35900435. [Link]

-

Pavan, B., et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. ResearchGate. [Link]

-

Lu, Y., et al. (2024). The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms. Frontiers in Endocrinology, 15, 1367035. [Link]

-

Lu, Y., et al. (2024). The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms. PubMed, 38328111. [Link]

-

Various Authors. (2023). The Systemic and Metabolic Effects of 17-Beta Estradiol. Frontiers in Endocrinology. [Link]

-

Ullah, A., et al. (2021). 17-β Estradiol Rescued Immature Rat Brain against Glutamate-Induced Oxidative Stress and Neurodegeneration via Regulating Nrf2/HO-1 and MAP-Kinase Signaling Pathway. Antioxidants, 10(11), 1827. [Link]

-

ScienCell. Human Brain Microvascular Endothelial Cells (HBMEC). ScienCell Research Laboratories. [Link]

-

Neuromics. Human Brain Microvascular Endothelial Cells or HBMECs. Neuromics. [Link]

-

Cucullo, L., et al. (2008). Characterization and use of human brain microvascular endothelial cells to examine β-amyloid exchange in the blood-brain barrier. Journal of Visualized Experiments, (22), 1042. [Link]

-

Wenner, M. M., et al. (2023). Endogenous estradiol contributes to vascular endothelial dysfunction in premenopausal women with type 1 diabetes. American Journal of Physiology-Heart and Circulatory Physiology, 325(5), H1049-H1057. [Link]

-

Oprea, T. I., et al. (2011). Estradiol induces endothelial cell migration and proliferation through estrogen receptor-enhanced RhoA/ROCK pathway. Steroids, 76(9), 888-897. [Link]

-

Andersen, H. R. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media? ResearchGate. [Link]

-

UCSC Genome Browser. (2010). SOP: Propagation of Human Brain Microvascular Endothelial Cells (HBMEC, ScienCell). UCSC. [Link]

-

Niego, B., et al. (2015). Hydrocortisone enhances the barrier properties of HBMEC/ciβ, a brain microvascular endothelial cell line, through mesenchymal-to-endothelial transition-like effects. PLoS One, 10(3), e0120356. [Link]

-

Innoprot. HUMAN BRAIN MICROVASCULAR ENDOTHELIAL CELLS. Innoprot. [Link]

-

Oprea, T. I., et al. (2011). Estradiol induces endothelial cell migration and proliferation through estrogen receptor-enhanced RhoA/ROCK pathway. PubMed, 21458499. [Link]

-

Weksler, B. B., et al. (2011). Establishment of primary cultures of human brain microvascular endothelial cells: a new and simplified method to obtain cells for an in vitro model of the blood-brain barrier. Journal of Visualized Experiments, (52), 2734. [Link]

-

Zhang, Y., et al. (2012). 17ß-Estradiol Antagonizes the Down-Regulation of ERα/NOS-3 Signaling in Vascular Endothelial Dysfunction of Female Diabetic Rats. PLoS One, 7(11), e50492. [Link]

-

Searle, K. L., et al. (2019). Human brain microvascular endothelial cell pairs model tissue-level blood–brain barrier function. APL Bioengineering, 3(4), 046104. [Link]

-

HiMedia Laboratories. β-Estradiol. HiMedia Laboratories. [Link]

-

Global Cities Hub. (2026). How Testosterone Gummy Side Effects Influence Hormonal Balance. Global Cities Hub. [Link]

-

Garcia-Segura, L. M., et al. (2010). Steroids and neuroprotection: new advances. Frontiers in Neuroendocrinology, 31(2), 85-91. [Link]

Sources

- 1. Characterization and use of human brain microvascular endothelial cells to examine β-amyloid exchange in the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms [frontiersin.org]

- 5. The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]

- 7. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. stemcell.com [stemcell.com]

- 10. sciencellonline.com [sciencellonline.com]

- 11. Human Brain Microvascular Endothelial Cells or HBMECs [neuromics.com]

- 12. researchgate.net [researchgate.net]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. innoprot.com [innoprot.com]

- 15. Establishment of primary cultures of human brain microvascular endothelial cells: a new and simplified method to obtain cells for an in vitro model of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous estradiol contributes to vascular endothelial dysfunction in premenopausal women with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Human brain microvascular endothelial cell pairs model tissue-level blood–brain barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrocortisone enhances the barrier properties of HBMEC/ciβ, a brain microvascular endothelial cell line, through mesenchymal-to-endothelial transition-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. globalcitieshub.org [globalcitieshub.org]

Application Notes and Protocols for Utilizing β-Estradiol 17-acetate with Brain Microvascular Endothelial Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of β-Estradiol 17-acetate in the context of brain microvascular endothelial cells (BMECs). This document elucidates the underlying scientific principles, provides detailed experimental protocols, and offers insights into data interpretation to facilitate the investigation of its neuroprotective and blood-brain barrier (BBB) modulatory effects.

Introduction: The Significance of β-Estradiol 17-acetate in Neurovascular Research

β-Estradiol 17-acetate, a synthetic ester of the primary female sex hormone 17β-estradiol, serves as a valuable tool in neurovascular research. Its enhanced lipophilicity compared to its parent compound allows for efficient transport across cell membranes, where it is subsequently hydrolyzed to the biologically active 17β-estradiol. In the intricate environment of the central nervous system (CNS), the neurovascular unit, of which BMECs are a cornerstone, plays a pivotal role in maintaining homeostasis and protecting against injury.

Estrogens are known to exert profound protective effects on the microvasculature of the brain[1][2]. Specifically, β-Estradiol 17-acetate has been demonstrated to be a critical factor in promoting the adhesion, proliferation, and overall viability of human brain microvascular endothelial cells (hBMECs) in vitro, particularly in cells derived from female donors[1][2][3]. These characteristics make it an indispensable supplement for the successful culture and maintenance of these challenging primary cells. Beyond its role in cell survival, 17β-estradiol is a potent neuroprotective agent, capable of mitigating ischemic damage and modulating the integrity of the blood-brain barrier[4][5][6]. This guide will delve into the practical applications of β-Estradiol 17-acetate to explore these effects in a laboratory setting.

Mechanism of Action: A Dual Signaling Paradigm

The neuroprotective and vasculoprotective effects of 17β-estradiol are multifaceted, involving both classical genomic and rapid non-genomic signaling pathways initiated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ[7][8]. Upon entering the cell, 17β-estradiol can bind to ERs in the cytoplasm or nucleus. The hormone-receptor complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes over hours to days.

However, a growing body of evidence points to the importance of rapid, membrane-initiated signaling in the neuroprotective actions of estradiol[8][9]. A subpopulation of ERs located at the plasma membrane can, upon ligand binding, trigger intracellular signaling cascades within seconds to minutes[9][10]. These rapid signaling events often involve the activation of protein kinases such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[11][12][13]. Activation of these pathways can lead to a variety of cellular responses, including the inhibition of apoptosis and the promotion of cell survival.

The following diagram illustrates the key signaling pathways activated by β-Estradiol 17-acetate in BMECs.

Caption: β-Estradiol 17-acetate Signaling in BMECs

Experimental Protocols

The following protocols are designed to investigate the effects of β-Estradiol 17-acetate on BMEC viability, blood-brain barrier integrity, and intracellular signaling. The immortalized mouse brain endothelial cell line, bEnd.3, is a suitable and widely used model for these studies due to its consistent growth characteristics and formation of tight junctions[14][15][16].

A. Preparation of β-Estradiol 17-acetate Stock Solution

The stability and solubility of β-Estradiol 17-acetate are critical for reproducible experimental outcomes.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO or Ethanol | β-Estradiol 17-acetate has low solubility in aqueous media. DMSO allows for higher concentration stock solutions[17]. Ethanol is also a common solvent[18]. |

| Stock Concentration | 10 mM in DMSO | A high-concentration stock minimizes the volume of solvent added to cell culture media, reducing potential toxicity. |

| Storage | Aliquot and store at -20°C, protected from light. | Aliquoting prevents repeated freeze-thaw cycles. Protection from light is recommended as estradiol can be photodegradable[17][19]. |

| Working Dilution | Dilute the stock solution in pre-warmed culture medium immediately before use. | This ensures the compound is evenly dispersed and minimizes precipitation. The final solvent concentration in the culture medium should not exceed 0.1% to avoid cytotoxicity[17]. |

Protocol:

-

To prepare a 10 mM stock solution, dissolve 2.72 mg of β-Estradiol 17-acetate (MW: 272.38 g/mol ) in 1 mL of sterile DMSO.

-

Vortex until fully dissolved.

-

Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store at -20°C.

B. Assessing the Effect on BMEC Viability and Proliferation

This protocol outlines a method to determine the impact of β-Estradiol 17-acetate on the viability and proliferation of bEnd.3 cells, particularly under conditions of stress (e.g., serum starvation or oxidative stress).

Caption: Experimental Workflow for Cell Viability Assay

Step-by-Step Protocol:

-

Cell Seeding: Seed bEnd.3 cells in a clear 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of β-Estradiol 17-acetate in culture medium. A common effective concentration is 10 nM[1][2]. It is recommended to test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal dose for your specific experimental conditions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest treatment dose).

-

Incubation: Carefully aspirate the old medium and add 100 µL of the treatment or control medium to the respective wells. Incubate for 24 to 48 hours.

-

Viability Assessment (MTT Assay Example):

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-